Cyclopentylacetyl chloride
Overview
Description
Cyclopentylacetyl chloride is an organic compound with the molecular formula C7H11ClO. It is a colorless to pale yellow liquid that is sensitive to moisture and reacts with water. This compound is primarily used as an intermediate in the synthesis of pharmaceuticals and other organic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclopentylacetyl chloride can be synthesized through the reaction of cyclopentylacetic acid with thionyl chloride (SOCl2). The reaction typically involves refluxing the acid with thionyl chloride, which converts the carboxylic acid group into an acyl chloride group, releasing sulfur dioxide (SO2) and hydrogen chloride (HCl) as by-products .
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar route but on a larger scale. The reaction is carried out in a controlled environment to manage the release of gaseous by-products and ensure the purity of the final product. The reaction conditions, such as temperature and concentration of reactants, are optimized to maximize yield and minimize impurities .
Chemical Reactions Analysis
Types of Reactions: Cyclopentylacetyl chloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: This is the most common reaction, where the chlorine atom is replaced by a nucleophile. For example, reacting with amines to form amides.
Hydrolysis: Reacts with water to form cyclopentylacetic acid and hydrochloric acid.
Reduction: Can be reduced to cyclopentylacetaldehyde using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Amines: For nucleophilic substitution to form amides.
Water: For hydrolysis reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products:
Amides: Formed from reactions with amines.
Cyclopentylacetic Acid: Formed from hydrolysis.
Cyclopentylacetaldehyde: Formed from reduction
Scientific Research Applications
Cyclopentylacetyl chloride is used in various scientific research applications, including:
Pharmaceuticals: As an intermediate in the synthesis of active pharmaceutical ingredients.
Chemical Research: Used in the synthesis of complex organic molecules.
Biological Studies: Employed in the modification of biomolecules for research purposes.
Industrial Applications: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of cyclopentylacetyl chloride primarily involves its reactivity as an acylating agent. It reacts with nucleophiles, such as amines and alcohols, to form amides and esters, respectively. The molecular target is typically the nucleophilic site on the reactant molecule, where the acyl group from this compound is transferred, forming a new covalent bond .
Comparison with Similar Compounds
Cyclopentylacetic Acid: The parent acid from which cyclopentylacetyl chloride is derived.
Phenylacetyl Chloride: Another acyl chloride with a phenyl group instead of a cyclopentyl group.
Cyclohexanecarbonyl Chloride: Similar structure but with a cyclohexane ring instead of a cyclopentane ring
Uniqueness: this compound is unique due to its cyclopentyl group, which imparts specific steric and electronic properties that influence its reactivity and the types of products formed in its reactions. This makes it particularly useful in the synthesis of certain pharmaceuticals and specialty chemicals where these properties are advantageous .
Properties
IUPAC Name |
2-cyclopentylacetyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClO/c8-7(9)5-6-3-1-2-4-6/h6H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NILLIUYSJFTTRH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90392926 | |
Record name | Cyclopentylacetyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90392926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1122-99-2 | |
Record name | Cyclopentylacetyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1122-99-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclopentylacetyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90392926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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